1-Octadecane-D37-thiol

Catalog No.
S928491
CAS No.
668433-57-6
M.F
C18H38S
M. Wt
323.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecane-D37-thiol

CAS Number

668433-57-6

Product Name

1-Octadecane-D37-thiol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane-1-thiol

Molecular Formula

C18H38S

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2

InChI Key

QJAOYSPHSNGHNC-UQCHHHBTSA-N

SMILES

CCCCCCCCCCCCCCCCCCS

Canonical SMILES

CCCCCCCCCCCCCCCCCCS

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S

1-Octadecane-D37-thiol is a specialized chemical compound categorized within the alkanethiol family. Its molecular formula is C18H38SC_{18}H_{38}S, with the unique feature of being perdeuterated, which means that it contains deuterium (a hydrogen isotope) instead of regular hydrogen atoms, specifically in the alkyl chain. This compound plays a significant role in various scientific applications due to its distinct physical and chemical properties. It appears as a colorless liquid with a melting point of approximately 22°C and a boiling point around 360°C. While it is insoluble in water, it dissolves readily in organic solvents like chloroform and ethanol, and it possesses a strong, pungent odor, making it flammable and requiring careful handling during experiments .

Typical of thiols. The most notable reactions include:

  • Oxidation to Disulfides: Thiols can be oxidized to form disulfides. This reaction is facilitated by mild oxidizing agents, resulting in the formation of a bond between two sulfur atoms .
  • Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, where it attacks electrophilic centers, leading to various derivatives .
  • Redox Reactions: In biological systems, thiols often participate in redox reactions, where they can be oxidized to disulfides or reduced back to their thiol form, playing crucial roles in cellular redox balance .

Research indicates that 1-Octadecane-D37-thiol exhibits antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. These properties make it a candidate for further exploration in antimicrobial applications .

The synthesis of 1-Octadecane-D37-thiol typically involves the reaction of 1-octadecanethiol with deuterium gas under controlled conditions. This process allows for the incorporation of deuterium into the alkyl chain. Purification methods such as thin-layer chromatography or column chromatography are commonly employed to isolate the product after synthesis. Characterization techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography Mass

XLogP3

9.4

Dates

Modify: 2024-02-18

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